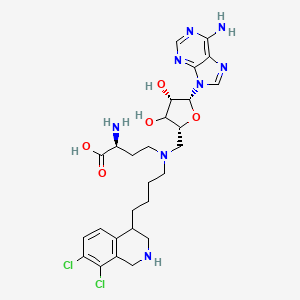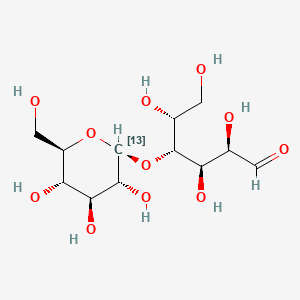
D-(+)-Cellobiose-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-Cellobiose-13C: is a disaccharide composed of two glucose molecules linked by a β(1→4) bond. The “13C” denotes that the compound is labeled with the carbon-13 isotope, which is often used in various scientific studies to trace metabolic pathways and understand molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Cellobiose-13C typically involves the enzymatic or chemical hydrolysis of cellulose, followed by the incorporation of the carbon-13 isotope. Enzymatic hydrolysis uses cellulase enzymes to break down cellulose into cellobiose, while chemical hydrolysis involves acid treatment under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or fungi are cultured in media containing cellulose substrates labeled with carbon-13. The microorganisms metabolize the cellulose, producing cellobiose-13C as a byproduct .
Analyse Chemischer Reaktionen
Types of Reactions: D-(+)-Cellobiose-13C undergoes various chemical reactions, including:
Oxidation: Oxidation of cellobiose can produce cellobionic acid.
Reduction: Reduction reactions can convert cellobiose into sorbitol.
Substitution: Substitution reactions can introduce different functional groups into the cellobiose molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, are used under specific conditions to achieve substitution reactions.
Major Products:
Oxidation: Cellobionic acid.
Reduction: Sorbitol.
Substitution: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
D-(+)-Cellobiose-13C has numerous applications in scientific research:
Chemistry: Used as a tracer in studying carbohydrate metabolism and enzymatic reactions.
Biology: Helps in understanding the metabolic pathways of glucose and cellulose.
Medicine: Utilized in diagnostic imaging and metabolic studies.
Industry: Employed in the production of biofuels and biodegradable materials.
Wirkmechanismus
The mechanism of action of D-(+)-Cellobiose-13C involves its hydrolysis by enzymes such as β-glucosidase, which breaks down the disaccharide into two glucose molecules. These glucose molecules can then enter various metabolic pathways, including glycolysis and the citric acid cycle .
Vergleich Mit ähnlichen Verbindungen
Cellobiose: The non-labeled form of D-(+)-Cellobiose-13C.
Maltose: Another disaccharide composed of two glucose molecules but linked by an α(1→4) bond.
Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) bond.
Uniqueness: this compound is unique due to its carbon-13 labeling, which allows for detailed tracing and analysis in scientific studies. This isotopic labeling provides insights into metabolic processes that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
343.29 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1/i12+1 |
InChI-Schlüssel |
DKXNBNKWCZZMJT-VSFMPBPGSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde](/img/structure/B12395295.png)
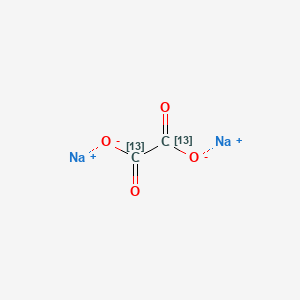
![[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate](/img/structure/B12395310.png)
![3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12395313.png)
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)
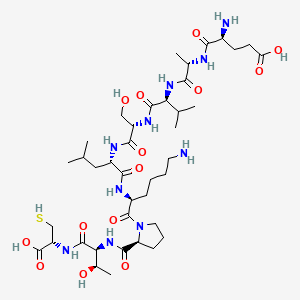
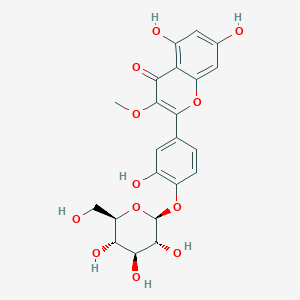
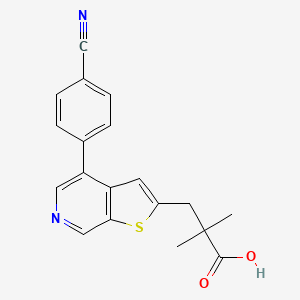
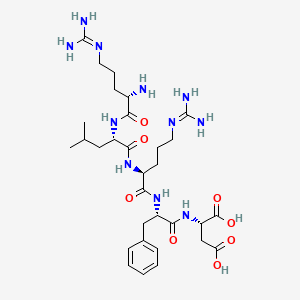
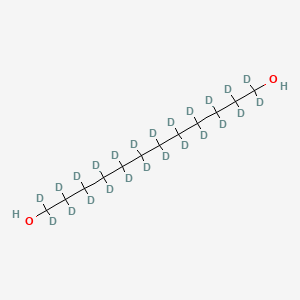
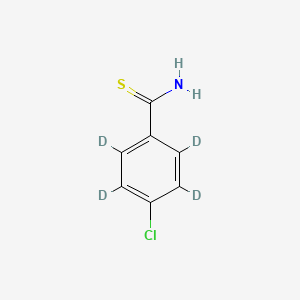
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)
